1,8-Dimethyl-2-naphthoic acid

Description

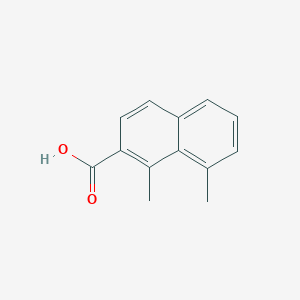

Structure

3D Structure

Properties

Molecular Formula |

C13H12O2 |

|---|---|

Molecular Weight |

200.23 g/mol |

IUPAC Name |

1,8-dimethylnaphthalene-2-carboxylic acid |

InChI |

InChI=1S/C13H12O2/c1-8-4-3-5-10-6-7-11(13(14)15)9(2)12(8)10/h3-7H,1-2H3,(H,14,15) |

InChI Key |

COVKLVRHPUTUSA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=C(C=CC2=CC=C1)C(=O)O)C |

Origin of Product |

United States |

Investigations into the Chemical Reactivity and Transformation Pathways of 1,8 Dimethyl 2 Naphthoic Acid

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for a variety of chemical transformations. Key reactions include esterification and decarboxylation, the outcomes of which are significantly influenced by the steric hindrance imposed by the adjacent 1-methyl group.

Esterification: The conversion of 1,8-Dimethyl-2-naphthoic acid to its corresponding esters is a standard reaction for carboxylic acids. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method. However, the steric bulk of the peri-methyl group at the 1-position can hinder the approach of the alcohol to the carbonyl carbon, potentially requiring more forcing reaction conditions or specialized esterification agents to achieve high yields.

Decarboxylation: The removal of the carboxyl group as carbon dioxide is another potential transformation. While the decarboxylation of simple aromatic carboxylic acids typically requires harsh conditions, the presence of the peri-methyl groups in this compound may influence the stability of the molecule and any intermediates formed during the reaction. Studies on sterically hindered carboxylic acids suggest that the relief of steric strain can be a driving force for certain reactions. nih.gov

| Reaction | Reagents and Conditions | Expected Product | Notes |

| Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄), Heat | Methyl or Ethyl 1,8-Dimethyl-2-naphthoate | Reaction rates may be slower due to steric hindrance. |

| Decarboxylation | Heat, potentially with a catalyst (e.g., copper salts) | 1,8-Dimethylnaphthalene (B165263) | High temperatures are generally required. |

Reactivity of the Methyl Substituents in the Naphthalene (B1677914) Framework

The two methyl groups of this compound, being benzylic in nature, are susceptible to oxidation and halogenation reactions. The relative reactivity of the 1-methyl versus the 8-methyl group can be influenced by both steric and electronic factors.

Oxidation: The methyl groups can be oxidized to various functional groups, including hydroxymethyl, formyl, and carboxyl groups. Such oxidations can be achieved using a variety of oxidizing agents. For instance, studies on the microbial oxidation of 1,8-dimethylnaphthalene have shown the formation of 1-hydroxymethyl-8-methylnaphthalene, 8-methyl-1-naphthaldehyde, and ultimately 8-hydroxymethyl-1-naphthoic acid, which cyclizes to 1,8-naphthalide. nih.gov This suggests that selective oxidation of one methyl group is possible. The presence of the electron-withdrawing carboxylic acid at the 2-position would likely deactivate the adjacent 1-methyl group towards oxidation to some extent.

Halogenation: Free radical halogenation of the methyl groups can also occur, typically under UV light or with the use of radical initiators. This would lead to the formation of halomethyl or dihalomethyl derivatives, which are versatile intermediates for further synthetic transformations.

| Reaction | Reagents and Conditions | Potential Products | Notes |

| Oxidation | Oxidizing agents (e.g., KMnO₄, CrO₃), or biological methods | 1-Hydroxymethyl-8-methyl-2-naphthoic acid, 1-Formyl-8-methyl-2-naphthoic acid, 1-Carboxy-8-methyl-2-naphthoic acid | The 8-methyl group may be more susceptible to oxidation due to less steric hindrance and electronic deactivation from the 2-carboxyl group. |

| Halogenation | N-Bromosuccinimide (NBS), UV light or radical initiator | 1-(Bromomethyl)-8-methyl-2-naphthoic acid, 8-(Bromomethyl)-1-methyl-2-naphthoic acid | Selective halogenation may be challenging. |

Electrophilic and Nucleophilic Aromatic Substitution Patterns on the Naphthalene Ring

The naphthalene ring system is susceptible to both electrophilic and nucleophilic aromatic substitution reactions. The regioselectivity of these reactions on this compound is directed by the combined influence of the two activating methyl groups and the deactivating carboxylic acid group.

Electrophilic Aromatic Substitution: The methyl groups are ortho-, para-directing and activating, while the carboxylic acid group is meta-directing and deactivating. masterorganicchemistry.com In the case of 1,8-dimethylnaphthalene, nitration has been shown to yield a mixture of 2- and 4-nitro derivatives. organic-chemistry.org For this compound, the carboxylic acid at the 2-position deactivates the ring, particularly the adjacent positions. The activating methyl groups at the 1- and 8-positions will direct incoming electrophiles. Considering the combined effects, electrophilic attack is most likely to occur on the ring that does not bear the carboxylic acid group. The probable positions for substitution would be the 4-, 5-, and 7-positions. Steric hindrance from the peri-methyl groups could also play a significant role in determining the final product distribution.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution is less common for naphthalene derivatives unless there are strong electron-withdrawing groups present and a good leaving group. Given the presence of the electron-donating methyl groups, nucleophilic aromatic substitution on the naphthalene ring of this compound is generally not favored under standard conditions.

| Reaction Type | Directing Influence of Substituents | Predicted Major Products |

| Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation) | -CH₃ (1 and 8): Activating, ortho, para-directing. -COOH (2): Deactivating, meta-directing. | Substitution at the 4-, 5-, or 7-positions. |

Kinetic and Thermodynamic Aspects of Reactivity

The concepts of kinetic and thermodynamic control are particularly relevant to the reactions of naphthalene derivatives. acs.orgthecatalyst.org For instance, the sulfonation of naphthalene can yield different isomers depending on the reaction temperature. quora.comstackexchange.com

Influence of Steric Hindrance and Electronic Effects on Reaction Profiles

The reactivity of this compound is a clear example of the interplay between steric and electronic effects.

Steric Hindrance: The most significant steric feature is the peri-interaction between the 1-methyl group and the 8-methyl group, as well as the interaction between the 1-methyl group and the 2-carboxylic acid group. This steric crowding can:

Hinder the approach of reagents to the carboxylic acid group and the 1-methyl group. nih.gov

Influence the conformation of the carboxylic acid group, potentially affecting its electronic interaction with the naphthalene ring.

Lead to bond angle and bond length distortions in the naphthalene ring to alleviate strain. nih.gov

Electronic Effects:

Methyl Groups: The two methyl groups are electron-donating through an inductive effect and hyperconjugation, thereby activating the naphthalene ring towards electrophilic attack. masterorganicchemistry.com

These electronic effects, combined with the steric environment, create a complex reactivity profile. For example, while the methyl groups activate the ring, the steric hindrance they create, particularly at the peri-positions, can direct incoming electrophiles to less hindered sites. Computational studies on substituted naphthoic acids can provide valuable insights into how these combined effects influence the molecule's electronic structure and reactivity. sciencepublishinggroup.com

Advanced Spectroscopic Techniques for Structural Elucidation and Conformational Analysis of 1,8 Dimethyl 2 Naphthoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H-NMR, ¹³C-NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the unambiguous structural assignment of 1,8-Dimethyl-2-naphthoic acid. Through ¹H-NMR, ¹³C-NMR, and various 2D NMR experiments, the precise connectivity of atoms can be determined.

¹H-NMR: The proton NMR spectrum provides information about the chemical environment of hydrogen atoms. For this compound, distinct signals are expected for the carboxylic acid proton, the aromatic protons on the naphthalene (B1677914) ring, and the protons of the two methyl groups. The carboxylic acid proton typically appears as a broad singlet at a significantly downfield chemical shift (>10 ppm). The aromatic protons would appear in the range of 7-8.5 ppm, with their splitting patterns (doublets, triplets) revealing their coupling relationships. The two methyl groups at the C1 and C8 positions are expected to show distinct singlet signals, likely in the range of 2.5-3.0 ppm, with their exact chemical shifts influenced by the steric compression and electronic environment.

¹³C-NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum would show a signal for the carbonyl carbon of the carboxylic acid (typically 170-180 ppm), multiple signals for the sp²-hybridized carbons of the naphthalene ring (120-140 ppm), and signals for the two methyl group carbons (around 20-30 ppm).

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in assembling the molecular puzzle. A COSY spectrum would show correlations between adjacent protons, confirming the connectivity within the aromatic spin systems. An HMBC spectrum is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. For instance, it would show correlations between the methyl protons and the quaternary carbons of the naphthalene ring (C1, C8, and adjacent carbons), as well as a correlation from the aromatic proton at C3 to the carboxylic carbon, unequivocally confirming the substitution pattern.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| COOH | >10 (broad singlet) | ~175 |

| Aromatic CH | 7.0 - 8.5 (multiplets) | 120 - 140 |

| 1-CH₃ | ~2.8 (singlet) | ~20 |

| 8-CH₃ | ~2.9 (singlet) | ~22 |

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by the characteristic absorptions of the carboxylic acid and the aromatic naphthalene core.

The most prominent feature is a very broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. libretexts.org Superimposed on this broad band are the C-H stretching vibrations of the methyl groups and the aromatic ring, typically appearing between 2850-3100 cm⁻¹. pressbooks.publibretexts.org

A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the carboxylic acid is expected in the range of 1690-1760 cm⁻¹. libretexts.org The exact position depends on factors like hydrogen bonding. The spectrum would also feature C-O stretching and O-H bending vibrations between 1210-1440 cm⁻¹. libretexts.org Aromatic C=C ring stretching vibrations typically appear as a series of bands in the 1450-1600 cm⁻¹ region.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Broad, Strong |

| Aromatic/Methyl | C-H stretch | 2850 - 3100 | Medium |

| Carboxylic Acid | C=O stretch | 1690 - 1760 | Strong, Sharp |

| Aromatic Ring | C=C stretch | 1450 - 1600 | Medium to Weak |

| Carboxylic Acid | C-O stretch | 1210 - 1320 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be characteristic of a substituted naphthalene system. Naphthalene itself exhibits strong absorptions due to π → π* transitions.

For the related compound, 2-naphthoic acid, absorption maxima are observed around 236 nm, 280 nm, and 334 nm. sielc.com The introduction of two methyl groups at the C1 and C8 positions is expected to cause a slight bathochromic (red) shift in these absorption maxima. This is because methyl groups act as weak auxochromes, electron-donating groups that can slightly lower the energy gap between the π and π* orbitals. The analysis of these electronic transitions provides insight into the conjugated π-system of the molecule.

Table 3: UV-Vis Absorption Maxima for 2-Naphthoic Acid and Predicted Shifts for this compound

| Compound | λ_max 1 (nm) | λ_max 2 (nm) | λ_max 3 (nm) |

|---|---|---|---|

| 2-Naphthoic Acid sielc.com | 236 | 280 | 334 |

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₁₃H₁₂O₂), the calculated exact mass is 200.08373 Da.

Electron ionization mass spectrometry (EI-MS) also reveals characteristic fragmentation patterns that serve as a molecular fingerprint. For aromatic carboxylic acids, fragmentation often begins with the loss of small, stable molecules or radicals from the carboxylic acid group. libretexts.org A common fragmentation pathway involves the loss of a hydroxyl radical (•OH, M-17) or the loss of the entire carboxyl group as •COOH (M-45). libretexts.org Another possibility is the loss of carbon monoxide (CO) following the initial loss of •OH, resulting in an (M-17-28) fragment. The presence of the peri-methyl groups may also lead to unique rearrangements and fragmentation pathways, such as the loss of a methyl radical (•CH₃, M-15) or rearrangements involving hydrogen transfer.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment | Mass Loss | Predicted m/z |

|---|---|---|

| [M]⁺• | - | 200.08 |

| [M - •OH]⁺ | 17 | 183.08 |

| [M - •COOH]⁺ | 45 | 155.08 |

Coupled Chromatographic-Spectroscopic Methodologies (e.g., GC-MS)

Coupled techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are powerful for separating and identifying components in a mixture. Due to the low volatility and polar nature of the carboxylic acid group, this compound would likely require derivatization before GC analysis. A common approach is esterification, for example, converting the carboxylic acid to its methyl ester (e.g., methyl 1,8-dimethyl-2-naphthoate).

This more volatile derivative can then be separated from other compounds by the gas chromatograph based on its boiling point and interactions with the column's stationary phase. As the compound elutes from the GC column, it enters the mass spectrometer, which provides a mass spectrum. The resulting fragmentation pattern can be used to confirm the structure of the derivative, and by extension, the original analyte. This methodology is highly sensitive and specific, making it suitable for both qualitative identification and quantitative analysis.

X-ray Crystallography for Solid-State Structural Determination of Naphthoic Acids and Derivatives

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. While a crystal structure for this compound is not publicly available, studies on related compounds like 1-naphthoic acid and 2-naphthoic acid provide valuable insights. iucr.orgnih.gov

These studies show that in the solid state, naphthoic acids typically form centrosymmetric dimers through intermolecular hydrogen bonds between their carboxylic acid groups. iucr.org It is highly probable that this compound would adopt a similar dimeric structure. A crystal structure would precisely define all bond lengths, bond angles, and torsion angles. Of particular interest would be the torsion angle between the carboxylic acid group and the naphthalene ring, and how this is influenced by the steric hindrance from the proximate methyl group at the C1 position. This steric clash likely forces the carboxylic acid group out of the plane of the naphthalene ring, a conformational detail that X-ray crystallography is uniquely suited to reveal.

Table 5: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-Naphthoic acid |

| 2-Naphthoic acid |

Theoretical and Computational Chemistry Studies on 1,8 Dimethyl 2 Naphthoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. arxiv.orgmdpi.com For 1,8-Dimethyl-2-naphthoic acid, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), are employed to determine its most stable geometric conformation. researchgate.netnih.gov

A primary challenge in the geometry optimization of this molecule is the severe steric hindrance between the methyl group at the C1 position and the carboxylic acid group at the C2 position, as well as the classic "peri" interaction between the two methyl groups at the C1 and C8 positions. nih.govresearchgate.net These steric clashes force the naphthalene (B1677914) core to deviate from planarity and cause significant distortions in bond angles and lengths compared to an unsubstituted naphthalene ring. The optimization process seeks the lowest energy structure by adjusting these parameters to relieve the intramolecular strain. The resulting optimized geometry is essential for all subsequent computational analyses.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO acts as the electron-donating orbital, while the LUMO is the electron-accepting orbital. youtube.com

For this compound, the HOMO is expected to be a π-orbital primarily localized on the electron-rich naphthalene ring system, representing the molecule's nucleophilic character. The LUMO is anticipated to be a π* anti-bonding orbital, also distributed across the aromatic system, indicating its electrophilic potential. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. rsc.org A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to electronic transitions and chemical reactions. From the HOMO and LUMO energies, key electronic reactivity descriptors can be calculated. nih.govajpchem.org

| Parameter | Description | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.1 to -6.4 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.4 to -1.7 |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | 4.5 to 4.9 |

| Ionization Potential (I) | Approximated as -EHOMO | 6.1 to 6.4 |

| Electron Affinity (A) | Approximated as -ELUMO | 1.4 to 1.7 |

| Global Hardness (η) | Calculated as (I - A) / 2 | 2.3 to 2.4 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution across a molecule's surface. libretexts.org It is invaluable for identifying sites susceptible to electrophilic and nucleophilic attack. nih.govwuxiapptec.com In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) correspond to electron-rich areas, which are favorable for interactions with electrophiles. Conversely, regions of positive potential (colored blue) are electron-deficient and represent likely sites for nucleophilic attack. walisongo.ac.id

For this compound, the MEP map would clearly show the most negative potential concentrated around the carbonyl oxygen of the carboxylic acid group due to the presence of lone pair electrons. This makes it the primary site for hydrogen bond acceptance and electrophilic interactions. The most positive potential would be located on the acidic hydrogen of the hydroxyl group, highlighting its propensity to be donated in hydrogen bonding or removed by a base. The aromatic naphthalene ring would exhibit a region of moderate negative potential above and below its π-system.

Conformational Landscape Exploration and Energy Minimization

Due to the steric crowding from the peri-substituents, this compound can exist in several different spatial arrangements, or conformations. Conformational analysis involves systematically exploring these possibilities to identify the most stable, lowest-energy conformer. sapub.org The primary degrees of freedom are the rotation around the C2-C(OOH) single bond and, to a lesser extent, the rotation of the methyl groups.

Computational methods are used to calculate the potential energy surface as a function of these rotational angles. The steric clash between the bulky carboxylic acid group and the adjacent 1-methyl group forces the carboxyl group to twist significantly out of the plane of the naphthalene ring. Energy minimization calculations identify the specific dihedral angle that best alleviates this strain, leading to the global minimum on the potential energy surface. This lowest-energy conformation is considered the most populated and representative structure of the molecule under normal conditions. libretexts.org

Prediction and Interpretation of Spectroscopic Parameters from Computational Models

Computational models, particularly those based on DFT, can accurately predict vibrational spectra (Infrared and Raman) for molecules. researchgate.net By calculating the harmonic frequencies corresponding to the normal modes of vibration, a theoretical spectrum can be generated. These calculated frequencies are often systematically scaled by a small factor to correct for anharmonicity and other approximations inherent in the theoretical model, improving agreement with experimental data.

For this compound, the predicted spectrum would feature characteristic vibrational modes that can be assigned with high confidence.

| Vibrational Mode | Description | Predicted Wavenumber Range (cm-1) |

|---|---|---|

| O-H Stretch | Stretching of the hydroxyl bond in the carboxyl group | 3400-3600 (monomer), broad ~3000 (dimer) |

| Aromatic C-H Stretch | Stretching of C-H bonds on the naphthalene ring | 3050-3150 |

| Aliphatic C-H Stretch | Stretching of C-H bonds in the methyl groups | 2850-3000 |

| C=O Stretch | Stretching of the carbonyl double bond | 1700-1750 |

| Aromatic C=C Stretch | In-plane stretching of carbon-carbon bonds in the ring | 1500-1620 |

| C-O Stretch | Stretching of the carbon-oxygen single bond | 1250-1350 |

Modeling of Intermolecular Interactions and Supramolecular Assembly

The functional groups on this compound dictate how it interacts with neighboring molecules to form larger, ordered structures known as supramolecular assemblies. nih.gov The most significant intermolecular force is the hydrogen bond. The carboxylic acid moiety is an excellent hydrogen bond donor (via the -OH group) and acceptor (via the C=O group).

Derivatives, Analogues, and Naphthalene Based Carboxylic Acids in Advanced Organic Synthesis

Synthesis and Characterization of Substituted Naphthoic Acid Analogues

Common strategies for introducing a carboxylic acid group onto an aromatic ring, such as the naphthalene (B1677914) system, include:

Friedel-Crafts Acylation followed by Oxidation: 1,8-dimethylnaphthalene (B165263) could undergo Friedel-Crafts acylation, preferentially at the less sterically hindered 2- or 4-positions. The resulting ketone could then be oxidized to the corresponding carboxylic acid using a strong oxidizing agent.

Formylation and Subsequent Oxidation: A formyl group can be introduced onto the naphthalene ring via methods like the Vilsmeier-Haack reaction, followed by oxidation to the carboxylic acid.

Directed Ortho-metalation and Carboxylation: If a suitable directing group is present on the naphthalene ring, lithiation followed by quenching with carbon dioxide (CO2) can introduce a carboxylic acid group with high regioselectivity.

Halogenation and Grignard/Organolithium Formation: Bromination of 1,8-dimethylnaphthalene would likely yield a mixture of isomers. The desired 2-bromo-1,8-dimethylnaphthalene, if isolated, could be converted into a Grignard or organolithium reagent, which would then react with CO2 to form the target naphthoic acid.

The characterization of novel substituted naphthoic acid analogues relies on a combination of spectroscopic and analytical techniques to confirm their molecular structure and purity. These methods are standard in organic synthesis and provide unambiguous evidence for the identity of a synthesized compound. rsc.orgnih.gov

Key Characterization Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms, which is crucial for determining the substitution pattern on the naphthalene ring. ¹³C NMR is used to identify all unique carbon atoms in the molecule, including the characteristic signal for the carboxylic acid carbon.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying functional groups. Naphthoic acids will show a characteristic broad O-H stretching band for the carboxylic acid and a strong C=O (carbonyl) stretching band.

Elemental Analysis: Provides the percentage composition of elements (C, H, O), which can be compared with the calculated values for the proposed molecular formula to establish purity.

Below is a table showing representative spectroscopic data for a related naphthoic acid analogue, as specific data for 1,8-dimethyl-2-naphthoic acid is not available.

| Technique | Observed Features for a Naphthoic Acid Analogue |

|---|---|

| ¹H NMR | Aromatic protons (δ 7.0-8.5 ppm), Methyl protons (δ 2.5-3.0 ppm), Carboxylic acid proton (broad singlet, δ >10 ppm) |

| ¹³C NMR | Aromatic carbons (δ 120-140 ppm), Methyl carbons (δ ~20 ppm), Carboxylic acid carbonyl carbon (δ >165 ppm) |

| IR Spectroscopy | Broad O-H stretch (~2500-3300 cm⁻¹), C=O stretch (~1680-1710 cm⁻¹), Aromatic C=C stretches (~1450-1600 cm⁻¹) |

| Mass Spectrometry | Molecular ion peak [M]⁺ corresponding to the molecular weight of the compound. |

Exploration of Structure-Reactivity Relationships within the Naphthoic Acid Series

The chemical reactivity of naphthoic acids is significantly influenced by the nature and position of substituents on the naphthalene ring system. In the specific case of this compound, the most dominant feature governing its structure-reactivity relationship is the severe steric hindrance caused by the two methyl groups at the peri-positions (1 and 8).

This peri-interaction forces the substituents to occupy space that would normally overlap, leading to significant distortion of the naphthalene ring from planarity. nih.gov This out-of-plane distortion is a well-documented phenomenon in 1,8-disubstituted naphthalenes and has profound consequences on the molecule's stability and reactivity. nih.govacs.org For instance, studies on 1,8-dimethylnaphthalene itself and its derivatives have shown that increasing the bulkiness of the peri-substituents enhances this distortion. nih.gov

Key Structure-Reactivity Insights:

Aromatic Ring Distortion: X-ray crystallography of 1,8-disubstituted naphthalenes reveals that the naphthalene core is no longer flat. The steric repulsion between the methyl groups in this compound would cause the C1-C8 distance to increase and induce twisting or buckling of the aromatic planes. nih.gov

Reactivity of the Carboxylic Acid Group: The steric environment created by the adjacent methyl group at the 1-position and the distorted ring system would likely hinder reactions involving the carboxylic acid at the 2-position. Processes such as esterification or amide formation, which require nucleophilic attack at the carbonyl carbon, may proceed at slower rates compared to less hindered naphthoic acids.

Acidity: The acidity (pKa) of the carboxylic acid group could be affected. The steric interactions might influence the orientation of the carboxyl group relative to the naphthalene ring, potentially altering the resonance stabilization of the corresponding carboxylate anion.

The table below summarizes the impact of peri-substituents on the planarity of the naphthalene ring in analogous compounds, illustrating the structural strain inherent in this class of molecules.

| Compound | Peri-Substituents | Observed Structural Feature | Reference |

|---|---|---|---|

| 1,8-Bis(bromomethyl)naphthalene | -CH₂Br, -CH₂Br | Significant vertical distortion with a dihedral angle of 11.0° between substituents. | nih.gov |

| 1,8-Bis(dimethylamino)naphthalene (B140697) ("Proton Sponge") | -N(CH₃)₂, -N(CH₃)₂ | Severe steric crowding leads to an unusually high basicity as protonation relieves some of the strain. | wikipedia.org |

| Platinum complexes of 1,8-dichalcogen-naphthalene | -S-, -Se- | The naphthalene ring suffers significant distortion from planarity upon coordination. | nih.gov |

Application as Building Blocks in the Synthesis of Complex Organic Architectures

Naphthoic acids and their parent naphthalene scaffolds are valuable building blocks in the synthesis of more complex molecular structures. The rigid, planar (or, in the case of 1,8-disubstituted systems, predictably distorted) framework of the naphthalene core makes it an ideal platform for constructing larger, well-defined architectures. While specific applications of this compound are not documented, its structural features suggest its potential utility in several areas of advanced organic synthesis.

Polycyclic Aromatic Compounds (PAHs): Naphthalene derivatives are fundamental precursors to larger PAHs. Synthetic strategies often involve the annulation of additional rings onto the naphthalene core. rsc.orgresearchgate.net For example, palladium-catalyzed cross-coupling reactions using di-substituted naphthalenes can be employed to build larger, often non-planar, aromatic systems. rsc.org The strained framework of a 1,8-disubstituted naphthalene derivative could be exploited to create PAHs with unique, three-dimensional topologies.

Heterocyclic Systems: Naphthoic acids can be converted into various derivatives that serve as precursors for heterocyclic compounds. For instance, the carboxylic acid can be transformed into an amide, which can then participate in cyclization reactions to form nitrogen-containing heterocycles fused to the naphthalene ring. The unique steric environment of this compound could direct the stereochemical outcome of such cyclizations.

Specific Chemical Scaffolds for Material Science and Chemical Biology: The 1,8-disubstituted naphthalene unit is a well-known scaffold for creating molecules with unique properties.

Ligand Design: The peri-positions provide a rigid spacer for positioning two coordinating groups, making 1,8-disubstituted naphthalenes excellent backbones for bidentate ligands used in coordination chemistry and catalysis. rsc.org

Molecular Switches and Sensors: The 1,8-bis(dimethylamino)naphthalene ("Proton Sponge") is a classic example where steric strain leads to unique chemical properties, in this case, extraordinary basicity. wikipedia.org This principle can be extended to other systems. For example, 1,8-bis(dimethylamino)naphthalene fragments have been incorporated into larger conjugated systems to act as proton-switchable units, altering the electronic and photophysical properties of the molecule. beilstein-journals.org

Polymers: Naphthalene dicarboxylic acids are important monomers for high-performance polymers. For example, 2,6-naphthalenedicarboxylic acid is a key component of polyethylene (B3416737) naphthalate (PEN), a polyester (B1180765) with superior thermal and mechanical properties compared to PET. researchgate.netnacatsoc.org While this compound is a monofunctional carboxylic acid, it could potentially be used to control chain length or to introduce specific side groups with unique steric properties into polymer structures.

Future Research Directions and Unexplored Avenues in 1,8 Dimethyl 2 Naphthoic Acid Chemistry

Development of Novel and Efficient Synthetic Pathways

The synthesis of polysubstituted naphthalene (B1677914) derivatives often requires multi-step sequences with challenges in regioselectivity. acs.org The development of novel and efficient synthetic pathways to 1,8-Dimethyl-2-naphthoic acid is a critical first step in exploring its chemistry. Future research should focus on modern synthetic methodologies that offer high efficiency and control.

Conventional approaches to naphthalene synthesis, such as the cyclization of substituted phenyl derivatives and electrophilic aromatic substitutions, can be limited by harsh conditions and poor regioselectivity. acs.org More contemporary methods like diversity-oriented C-H activation reactions present a promising avenue for the synthesis of complex naphthalene scaffolds. acs.org

Potential synthetic strategies that warrant investigation for the preparation of this compound include:

Transition-Metal-Catalyzed C-H Functionalization: Directing group-assisted C-H activation and subsequent carboxylation of a 1,8-dimethylnaphthalene (B165263) precursor could provide a direct and atom-economical route.

Cross-Coupling Reactions: The use of a suitably substituted dihalonaphthalene, followed by sequential methylation and carboxylation reactions via modern cross-coupling protocols, could offer a modular and controllable synthetic approach. A patented method for the synthesis of 1,4-dimethylnaphthalene (B47064) involves the reaction of 1,4-dihalogenated naphthalene with a Grignard reagent, which could be adapted for this purpose. google.com

Benzannulation Reactions: Regiocontrolled benzannulation strategies have been successfully employed in the synthesis of other multisubstituted naphthalenes and could be explored for the construction of the this compound framework. nih.gov

Table 1: Potential Synthetic Pathways for this compound

| Synthetic Strategy | Key Transformation | Potential Advantages | Key Challenges |

|---|---|---|---|

| C-H Functionalization | Directed carboxylation of 1,8-dimethylnaphthalene | Atom economy, step efficiency | Regioselectivity, steric hindrance |

| Cross-Coupling | Sequential methylation and carboxylation of a dihalonaphthalene | Modularity, control over substituent placement | Catalyst selection, reaction conditions |

| Benzannulation | [4+2] cycloaddition followed by aromatization | Convergent synthesis, rapid assembly of the core | Precursor synthesis, regiocontrol |

| Alkylation/Carboxylation | Methylation of a naphthoic acid derivative | Potentially simpler starting materials | Isomer separation, steric hindrance |

Advanced Mechanistic Elucidation of Complex Transformations

A thorough understanding of the reaction mechanisms is paramount for optimizing synthetic routes and predicting novel reactivity. For this compound, the steric hindrance imposed by the peri-methyl group is expected to significantly influence the mechanisms of its formation and subsequent reactions.

Future research should employ a combination of experimental and computational techniques to elucidate the mechanisms of key transformations. For instance, the mechanism of naphthalene carboxylation has been investigated and is proposed to proceed via a 1,3-dipolar cycloaddition, which could serve as a model for mechanistic inquiries into the synthesis of this compound. nih.govasm.org

Key areas for mechanistic investigation include:

Kinetic Isotope Effect Studies: To probe the rate-determining steps in synthetic pathways.

In Situ Spectroscopic Monitoring: Techniques such as NMR and IR spectroscopy can be used to identify reactive intermediates.

Density Functional Theory (DFT) Calculations: To model transition states and reaction pathways, providing insights into the energetics and stereoelectronics of the transformations.

Exploration of Undiscovered Chemical Reactivity and Stereochemical Aspects

The unique substitution pattern of this compound, with a carboxylic acid group flanked by a methyl group and a peri-methyl group, suggests that it may exhibit novel chemical reactivity. The steric congestion around the carboxylic acid moiety could lead to unusual reaction outcomes and provide opportunities for the development of new synthetic methodologies.

Future research should systematically explore the reactivity of this compound with a variety of reagents. Potential areas of investigation include:

Derivatization of the Carboxylic Acid: Esterification, amidation, and reduction reactions should be studied to assess the impact of steric hindrance on the reactivity of the carboxyl group.

Electrophilic Aromatic Substitution: The directing effects of the existing substituents and the influence of steric hindrance on the regioselectivity of nitration, halogenation, and Friedel-Crafts reactions should be investigated.

Atropisomerism: The restricted rotation around the C2-COOH bond due to the presence of the adjacent methyl group and the peri-methyl group could lead to the existence of stable atropisomers. This stereochemical aspect is a significant area for future exploration. The study of substituted naphthalenes has shown that their stereochemistry can be complex and lead to interesting chiroptical properties. rsc.org

Table 2: Potential Unexplored Reactions of this compound

| Reaction Type | Potential Outcome | Area of Investigation |

|---|---|---|

| Esterification/Amidation | Formation of sterically hindered esters/amides | Reactivity of the carboxylic acid, potential for new protecting groups |

| Electrophilic Aromatic Substitution | Introduction of new functional groups on the naphthalene ring | Regioselectivity, electronic and steric effects of substituents |

| Reduction of Carboxylic Acid | Formation of 1,8-dimethyl-2-(hydroxymethyl)naphthalene | Selective reduction in a sterically congested environment |

| Atropisomerism Studies | Resolution and characterization of potential atropisomers | Stereochemistry, chiroptical properties |

Integration of Computational and Experimental Approaches for Predictive Chemistry

The synergy between computational and experimental chemistry is a powerful tool for accelerating discovery. nih.gov For a molecule like this compound, where experimental data is scarce, computational modeling can provide valuable predictions about its structure, properties, and reactivity. sciencepublishinggroup.com

Future research should leverage computational chemistry to guide experimental investigations. Key areas where this integrated approach would be beneficial include:

Prediction of Spectroscopic Properties: Calculation of NMR, IR, and UV-Vis spectra to aid in the characterization of the compound and its derivatives.

Modeling Reaction Pathways: As mentioned in section 7.2, DFT calculations can be used to predict the feasibility of proposed synthetic routes and to understand the mechanisms of observed reactions.

Prediction of Physicochemical Properties: Computational methods can be used to estimate properties such as pKa, solubility, and conformational preferences. ajpchem.org

By combining theoretical predictions with targeted experiments, researchers can more efficiently explore the chemical landscape of this compound and unlock its full potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.